Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate
Overview
Description
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of o-phenylenediamine with an appropriate carboxylate ester. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group makes it versatile for various chemical modifications and applications .
Biological Activity
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor , particularly against poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, thus enhancing the efficacy of certain chemotherapeutic agents .
Anticancer Properties
A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. For instance, compounds derived from this structure demonstrated significant antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 µM , indicating potent activity comparable to established chemotherapeutics like sorafenib and doxorubicin .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
6c | HCT-116 | 8.65 | Sorafenib | 12.0 |
6i | HepG2 | 9.50 | Doxorubicin | 10.0 |
6m | MCF-7 | 10.21 | Sunitinib | 15.0 |
Mechanisms Underlying Anticancer Activity
Further investigations into the mechanisms of action revealed that treatment with these compounds led to cell cycle arrest in the G1 phase and induced apoptosis in HepG2 cells. Flow cytometry analyses indicated a significant increase in early apoptotic markers such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 decreased markedly . These findings suggest that this compound derivatives may trigger apoptotic pathways, contributing to their anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|---|
EJMCh-9 | S. aureus | 50 | Vancomycin | 100 |
EJMCh-13 | B. cereus | 25 | Bacitracin | 50 |
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in drug development:
- PARP Inhibition : Research indicated that derivatives with specific substitutions exhibited strong PARP inhibition, with IC50 values comparable to established drugs like Olaparib .
- Cytotoxicity Assessment : A comprehensive evaluation using the MTT assay across multiple cancer cell lines demonstrated significant cytotoxicity, reinforcing the compound's therapeutic potential .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQMISKWTUVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.